molecular formula C27H27N5O2S B2999193 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958578-34-2

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2999193
CAS No.: 958578-34-2
M. Wt: 485.61
InChI Key: GHNDYDTYJYSKCY-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazoquinazolinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinazolinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .

Scientific Research Applications

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the imidazoquinazolinone core can inhibit certain enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazoquinazolinone core.

Properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-17-10-12-31(13-11-17)24(33)16-35-27-30-22-9-5-3-7-20(22)25-29-23(26(34)32(25)27)14-18-15-28-21-8-4-2-6-19(18)21/h2-9,15,17,23,28H,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDYDTYJYSKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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